molecular formula C8H10N2 B12821243 1-(Cyclopent-1-en-1-yl)-1H-imidazole

1-(Cyclopent-1-en-1-yl)-1H-imidazole

Cat. No.: B12821243
M. Wt: 134.18 g/mol
InChI Key: JHSXWNQIOMXCSS-UHFFFAOYSA-N
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Description

1-(Cyclopent-1-en-1-yl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a cyclopentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-1-en-1-yl)-1H-imidazole can be achieved through several methods. One common approach involves the reaction of cyclopent-1-en-1-yl halides with imidazole under basic conditions. For example, cyclopent-1-en-1-yl bromide can be reacted with imidazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.

Another method involves the use of cyclopent-1-en-1-yl alcohols, which can be converted to the corresponding halides or tosylates before reacting with imidazole. This method often requires the use of a dehydrating agent such as thionyl chloride or tosyl chloride to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-1-en-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the imidazole ring or the cyclopentenyl group to their respective reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced imidazole or cyclopentane derivatives.

    Substitution: Formation of halogenated or substituted imidazole derivatives.

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclopentenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-(Cyclopent-1-en-1-yl)-1H-imidazole can be compared with other similar compounds, such as:

    1-(Cyclopent-1-en-1-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    1-(Cyclopent-1-en-1-yl)-1H-benzimidazole: Contains a benzimidazole ring, which may offer different biological activities and binding properties.

    1-(Cyclopent-1-en-1-yl)-1H-triazole: Features a triazole ring, which can provide different reactivity and stability compared to imidazole.

The uniqueness of this compound lies in its specific combination of the imidazole ring and the cyclopentenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-(cyclopenten-1-yl)imidazole

InChI

InChI=1S/C8H10N2/c1-2-4-8(3-1)10-6-5-9-7-10/h3,5-7H,1-2,4H2

InChI Key

JHSXWNQIOMXCSS-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)N2C=CN=C2

Origin of Product

United States

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